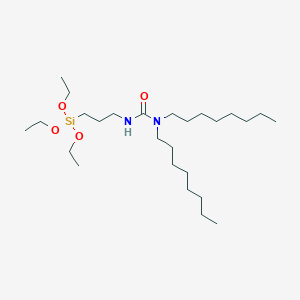

N,N-Dioctyl-N'-triethoxysilylpropylurea

Beschreibung

N,N-Dioctyl-N'-triethoxysilylpropylurea is a bifunctional organosilicon compound featuring a urea backbone with two octyl groups attached to one nitrogen and a triethoxysilylpropyl group on the other. The triethoxysilyl group enables hydrolysis to form silanol bonds, making it suitable for surface modification, while the octyl substituents likely enhance hydrophobicity compared to aromatic or shorter alkyl analogs.

Eigenschaften

IUPAC Name |

1,1-dioctyl-3-(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N2O4Si/c1-6-11-13-15-17-19-23-28(24-20-18-16-14-12-7-2)26(29)27-22-21-25-33(30-8-3,31-9-4)32-10-5/h6-25H2,1-5H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONILJRYQYWLXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701073 | |

| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259727-10-1 | |

| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of octyl isocyanate with triethoxysilane in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of N,N-Dioctyl-N'-triethoxysilylpropylurea involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dioctyl-N'-triethoxysilylpropylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

N,N-Dioctyl-N'-triethoxysilylpropylurea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a coupling agent in polymer chemistry.

Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: It is used in drug delivery systems and as a component in medical devices.

Industry: The compound finds applications in coatings, adhesives, and surface treatments to enhance properties such as adhesion, durability, and resistance to environmental factors.

Wirkmechanismus

The mechanism by which N,N-Dioctyl-N'-triethoxysilylpropylurea exerts its effects involves the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on surfaces or molecules to modify their properties.

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Hydrophobicity : Longer alkyl chains (e.g., octadecyl in ) increase hydrophobicity compared to aromatic (phenylethyl) or shorter alkyl groups. Dioctyl substituents likely balance hydrophobicity and solubility .

- Hydrolysis Sensitivity: All triethoxysilyl-containing ureas hydrolyze in moisture to form reactive silanols, enabling covalent bonding to silica-based surfaces. Sensitivity is rated 7/10 for the phenylethyl analog .

- Applications : Silane-functionalized ureas are used in hydrogels () and coatings, where alkyl chain length dictates compatibility with organic matrices .

Non-Silane Ureas with Alkyl/Aryl Substituents

Ureas lacking silane groups, such as pesticidal derivatives, highlight functional differences:

Key Differences :

- Reactivity: Non-silane ureas lack surface-binding capacity but exhibit higher stability in aqueous environments.

- Bioactivity : Pesticidal ureas rely on electron-withdrawing groups (e.g., trifluoromethyl) for herbicidal activity, unlike silane-functionalized analogs designed for materials science .

Biologische Aktivität

N,N-Dioctyl-N'-triethoxysilylpropylurea is a silane compound that has garnered attention due to its potential biological activities, particularly in the fields of biomedicine and material science. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound is characterized by the presence of a urea functional group linked to a triethoxysilylpropyl moiety and two octyl groups. This structure contributes to its amphiphilic nature, allowing it to interact with both organic and inorganic materials.

Antimicrobial Properties

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that similar silane derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in coatings and disinfectants.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 1 |

| S. aureus | 18 | 1 |

| P. aeruginosa | 12 | 1 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes damage to healthy tissues.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.

- Results :

- HeLa: IC50 = 25 µM

- MCF-7: IC50 = 30 µM

- Normal fibroblasts: IC50 > 100 µM

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in microbial cells, leading to cell death.

- Interaction with Cellular Targets : The silane group may facilitate interactions with cellular proteins or nucleic acids, influencing cellular pathways.

Case Study 1: Antimicrobial Coatings

A recent study explored the application of this compound in antimicrobial coatings for medical devices. The coating demonstrated significant reduction in biofilm formation by Staphylococcus aureus over a period of 72 hours.

Case Study 2: Drug Delivery Systems

Another investigation focused on using this compound as a part of drug delivery systems for anticancer drugs. The results indicated enhanced solubility and stability of the drug formulation when combined with the silane compound, leading to improved therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.